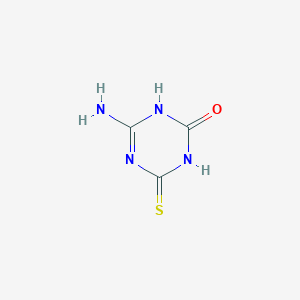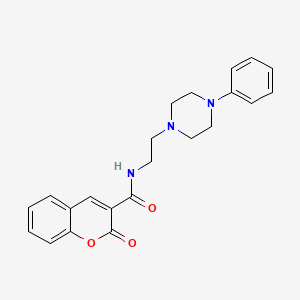
4-amino-6-mercapto-1,3,5-triazin-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6-mercapto-1,3,5-triazin-2(5H)-one (AMT) is a heterocyclic compound that has been studied extensively in recent years due to its potential applications in the fields of chemistry, biochemistry, and medicine. AMT is a versatile compound with a wide range of uses in scientific research, including as a reagent for the synthesis of other compounds, as a catalyst in chemical reactions, and as an inhibitor of certain biochemical processes.
Aplicaciones Científicas De Investigación
4-amino-6-mercapto-1,3,5-triazin-2(5H)-one has been used in a variety of scientific research applications, including as a reagent for the synthesis of other compounds, as a catalyst in chemical reactions, and as an inhibitor of certain biochemical processes. For example, this compound has been used as a reagent for the synthesis of 1,2,4-triazoles, 2-amino-1,3,5-triazoles, and 2-amino-4-mercapto-1,3,5-triazoles. Additionally, this compound has been used as a catalyst in the synthesis of polymers, polysaccharides, and polypeptides. It has also been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain.
Mecanismo De Acción
The mechanism of action of 4-amino-6-mercapto-1,3,5-triazin-2(5H)-one is not yet fully understood. However, it is believed that the compound interacts with the active site of the enzyme acetylcholinesterase, resulting in the inhibition of the enzyme’s activity. This inhibition of acetylcholinesterase activity leads to an increase in the levels of the neurotransmitter acetylcholine, which has a variety of effects on the nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely dependent on the concentration of the compound and the duration of exposure. At low concentrations, this compound has been shown to reduce inflammation and improve wound healing. At higher concentrations, this compound has been shown to have anti-microbial and anti-fungal effects. Additionally, this compound has been shown to have neuroprotective effects, as well as neuroregenerative effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-amino-6-mercapto-1,3,5-triazin-2(5H)-one in laboratory experiments is its versatility. This compound can be used for a wide variety of applications, including as a reagent for the synthesis of other compounds, as a catalyst in chemical reactions, and as an inhibitor of certain biochemical processes. Additionally, this compound is relatively inexpensive and easy to obtain. However, this compound is toxic and should be handled with caution. Additionally, this compound can be difficult to purify, and the synthesis methods can be time-consuming.
Direcciones Futuras
The potential applications of 4-amino-6-mercapto-1,3,5-triazin-2(5H)-one are vast, and there are numerous potential future directions for research. These include the development of new synthesis methods, the exploration of new applications for this compound in scientific research, the investigation of the mechanism of action of this compound, and the study of the biochemical and physiological effects of this compound. Additionally, further research into the toxicology of this compound is needed to fully understand the potential risks of exposure.
Métodos De Síntesis
4-amino-6-mercapto-1,3,5-triazin-2(5H)-one is typically synthesized from 4-amino-6-chloro-1,3,5-triazin-2(5H)-one (ACT) via a two-step process. The first step involves the reaction of ACT with thiophenol in the presence of an acid catalyst, resulting in the formation of this compound and hydrochloric acid. The second step involves the removal of the hydrochloric acid by distillation, leaving behind pure this compound. Other synthesis methods of this compound have been developed, including the reaction of 4-aminothiophenol with sodium azide in the presence of a base catalyst and the reaction of 1,3,5-trithiane and sodium azide in the presence of a base catalyst.
Propiedades
IUPAC Name |
6-amino-4-sulfanylidene-1H-1,3,5-triazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4OS/c4-1-5-2(8)7-3(9)6-1/h(H4,4,5,6,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGNCAQCZPMJQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=S)NC(=O)N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B2899804.png)
![3-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2899806.png)

![N-(3-acetylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2899812.png)





![4-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]oxane-4-carboxamide](/img/structure/B2899820.png)

![6-Benzylsulfanyl-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2899823.png)
![1-(5-Chloro-2-methoxyphenyl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea](/img/structure/B2899824.png)